molecular formula C15H13Cl2NO4S B3530303 N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycine

N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycine

Cat. No. B3530303
M. Wt: 374.2 g/mol
InChI Key: UQEJAUSOSWMYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycine is a chemical compound that belongs to the group of glycine derivatives. It is also known as DCG-IV and is a potent and selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). The compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, schizophrenia, and drug addiction.

Mechanism of Action

N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycine acts as a potent and selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). The mGluR2 is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of mGluR2 has been implicated in the modulation of glutamate release, synaptic plasticity, and the regulation of anxiety and depression-related behaviors. By blocking mGluR2, DCG-IV reduces glutamate release and alters the activity of neural circuits involved in anxiety, depression, and drug addiction.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycine has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the release of glutamate in the brain, which is a major excitatory neurotransmitter. This reduction in glutamate release is thought to be responsible for the anxiolytic and antidepressant effects of the compound. DCG-IV has also been shown to reduce the behavioral effects of drugs of abuse, including cocaine and methamphetamine. This effect is thought to be due to the modulation of the mesolimbic dopamine system, which is involved in the rewarding effects of drugs of abuse.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycine in lab experiments include its potent and selective antagonism of mGluR2, which allows for the specific modulation of glutamate release in the brain. The compound has also been extensively studied in animal models of anxiety, depression, and drug addiction, which provides a strong foundation for further research. The limitations of using DCG-IV in lab experiments include its relatively low solubility in water, which can make it difficult to administer in vivo. The compound also has a relatively short half-life, which can limit its duration of action.

Future Directions

There are several future directions for research on N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycine. One area of research is the development of more potent and selective mGluR2 antagonists for the treatment of neurological disorders. Another area of research is the investigation of the potential therapeutic applications of DCG-IV in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, the development of more effective methods for the delivery of DCG-IV in vivo could also be an area of future research.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-N-(phenylsulfonyl)glycine has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, schizophrenia, and drug addiction. The compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been shown to attenuate the behavioral effects of drugs of abuse, including cocaine and methamphetamine.

properties

IUPAC Name

2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c16-13-7-6-11(8-14(13)17)9-18(10-15(19)20)23(21,22)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEJAUSOSWMYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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